molecular formula C15H18BrFN2O2 B2881078 N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide CAS No. 2097900-98-4

N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2881078
CAS No.: 2097900-98-4
M. Wt: 357.223
InChI Key: VLBPVVKAKVVVNO-UHFFFAOYSA-N
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Description

The compound “N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The molecule also contains a carboxamide group (-CONH2), a bromine atom, and a fluorine atom attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the bromine and fluorine atoms. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The bromine and fluorine atoms might make the phenyl ring more reactive, while the carboxamide group could potentially participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the bromine and fluorine atoms, for example, might affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Synthesis and Polymer Research

A significant application of this compound lies in the field of polymer science. Research has explored its role in synthesizing novel polyamides with distinct thermal and solubility properties. For instance, studies have shown that aromatic polyamides, prepared from related compounds with flexible main-chain ether linkages and ortho-phenylene units, demonstrate high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These polyamides exhibit glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, indicating their potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, similar compounds have been utilized as key intermediates for developing selective and efficacious kinase inhibitors. These inhibitors, synthesized through modifications at various positions of the pyridine and pyridone rings, have shown significant promise in tumor stasis in preclinical models and have progressed to clinical trials, highlighting the compound's utility in the synthesis of potential therapeutic agents (Schroeder et al., 2009).

Material Science and Electrochemical Applications

Further, this compound's derivatives have been investigated for their electrochromic properties. Research into aromatic polyamides incorporating similar structures has uncovered materials with excellent electrochemical stability and significant color changes under applied potentials. These materials offer promising avenues for electrochromic devices due to their high coloration efficiency and contrast ratio (Hsiao, Liou, & Wang, 2009).

Antipathogenic Activity

Additionally, thiourea derivatives structurally related to this compound have been synthesized and evaluated for their antipathogenic activity, particularly against biofilm-forming bacterial strains. The presence of halogen atoms like fluorine on the phenyl substituent has been correlated with enhanced antibacterial effects, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with certain proteins or other molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve studying its properties, reactions, and potential applications further. It could also involve exploring its mechanism of action if it is intended to be used as a drug .

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN2O2/c1-15(2,3)9-7-18-13(20)12(9)14(21)19-11-5-4-8(17)6-10(11)16/h4-6,9,12H,7H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPVVKAKVVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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